REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([C:11](=[O:13])[CH3:12])=[C:6]([CH3:14])[CH:5]=1)[CH3:2].[Br-:15].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>C(#N)C>[Br:15][CH2:12][C:11]([C:7]1[C:8]([CH3:10])=[CH:9][C:4]([O:3][CH2:1][CH3:2])=[CH:5][C:6]=1[CH3:14])=[O:13] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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C(C)OC1=CC(=C(C(=C1)C)C(C)=O)C
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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41.6 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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The solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
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added with water
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
WASH
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Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4(s)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=C(C=C(C=C1C)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 113.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |